molecular formula C12H14O4 B1610516 Methyl 2-(4-(2-oxopropyl)phenoxy)acetate CAS No. 78069-08-6

Methyl 2-(4-(2-oxopropyl)phenoxy)acetate

Cat. No. B1610516
Key on ui cas rn: 78069-08-6
M. Wt: 222.24 g/mol
InChI Key: KJJNJVDJDVXQTI-UHFFFAOYSA-N
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Patent
US04338333

Procedure details

Sodium metabisulphite (26 g) in water (60 ml) was added to 1-(4-carbomethoxymethoxyphenyl)propan-2-one oxime (7.5 g) in methanol (50 ml) and the mixture refluxed for 6 hours. The reaction mixture was cooled, concentrated hydrochloric acid (30 ml) added and the mixture extracted with ethyl acetate. The combined ethyl acetate extracts were washed with water followed by sodium bicarbonate solution. The ethyl acetate layer was dried (MgSO4) and evaporated to give the title compound as an oil which crystallised on standing, (mp 63°-70°l ). τ (CDCl3) 7.91 (3H, s), 6.30 (2H, s), 6.26 (3H, s), 5.42 (2H, s), 3.17 (2H, d, J=8 Hz), 2.87 (2H, d, J=8 Hz).
Quantity
26 g
Type
reactant
Reaction Step One
Name
1-(4-carbomethoxymethoxyphenyl)propan-2-one oxime
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])(=O)=[O:2].[Na+].[Na+].[C:10]([CH2:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][C:23](=NO)[CH3:24])=[CH:18][CH:17]=1)([O:12][CH3:13])=[O:11].Cl>O.CO>[C:10]([CH2:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][C:23](=[O:2])[CH3:24])=[CH:18][CH:17]=1)([O:12][CH3:13])=[O:11] |f:0.1.2|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
1-(4-carbomethoxymethoxyphenyl)propan-2-one oxime
Quantity
7.5 g
Type
reactant
Smiles
C(=O)(OC)COC1=CC=C(C=C1)CC(C)=NO
Name
Quantity
60 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate
WASH
Type
WASH
Details
The combined ethyl acetate extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)COC1=CC=C(C=C1)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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